(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE
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Overview
Description
(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE is a complex organic compound that features a thiophene ring and a phenoxyacetate moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE, often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically require specific catalysts and conditions to achieve the desired product.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific derivative being produced and the intended application.
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
Thiophene derivatives are widely used in organic synthesis and materials science. They serve as building blocks for more complex molecules and are used in the development of organic semiconductors and light-emitting diodes .
Biology and Medicine
In medicinal chemistry, thiophene derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . They are used in the development of drugs for various diseases.
Industry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors and in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as enzyme inhibitors, receptor modulators, or ion channel blockers, depending on their structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as suprofen and articaine, which also exhibit diverse biological activities .
Uniqueness
What sets (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE apart is its unique combination of a thiophene ring and a phenoxyacetate moiety, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(3,4-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-5-6-13(8-12(11)2)20-10-16(19)21-18-15(17)9-14-4-3-7-22-14/h3-8H,9-10H2,1-2H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCDEUHWCJVJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)ON=C(CC2=CC=CS2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CS2)\N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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